1-Amino-2-cyclopropylpropan-2-ol

Enzyme inhibition Dihydroorotase Antimetabolite screening

1-Amino-2-cyclopropylpropan-2-ol (CAS 868851-43-8) is a small-molecule building block belonging to the cyclopropyl amino alcohol class, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It features a geminal tertiary alcohol and a primary aminomethyl group directly adjacent to a cyclopropane ring, a structural arrangement that distinguishes it from linear amino alcohols and cyclopropylamines where the amino and hydroxyl functions are separated by a different carbon spacing.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 868851-43-8
Cat. No. B1288591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-cyclopropylpropan-2-ol
CAS868851-43-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(CN)(C1CC1)O
InChIInChI=1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3
InChIKeyPSDJRLLXPKWQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-cyclopropylpropan-2-ol (CAS 868851-43-8): Procurement & Differentiation Guide for Cyclopropane-Containing Amino Alcohol Building Blocks


1-Amino-2-cyclopropylpropan-2-ol (CAS 868851-43-8) is a small-molecule building block belonging to the cyclopropyl amino alcohol class, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. It features a geminal tertiary alcohol and a primary aminomethyl group directly adjacent to a cyclopropane ring, a structural arrangement that distinguishes it from linear amino alcohols and cyclopropylamines where the amino and hydroxyl functions are separated by a different carbon spacing . The compound is supplied primarily as a racemic mixture in liquid form and is utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1].

Workflow Medicinal chemistry building block synthesis
Selection Context Cyclopropane-containing amino alcohol scaffold
Format Racemic mixture, liquid form Supports derivatization and automated synthesis workflows

Why Generic Amino Alcohols Cannot Replace 1-Amino-2-cyclopropylpropan-2-ol in Cyclopropane-Dependent Design


In-class substitution is unreliable because the cyclopropane ring on 1-amino-2-cyclopropylpropan-2-ol imposes conformational rigidity, altered pKa of the adjacent amine (predicted pKa ≈ 12.85 ), and distinct metabolic processing compared to acyclic analogs such as 1-amino-2-methylpropan-2-ol (CAS 2854-16-2) [1]. The tertiary alcohol adjacent to the cyclopropyl group also confers specific steric and hydrogen-bonding properties that directly impact target engagement and synthetic derivatization routes (e.g., selective oxidation or elimination), making simple alkyl-chain amino alcohols unsuitable surrogates [1].

1
Acyclic amino alcohols lack cyclopropane-imposed conformational rigidity and may shift target engagement. Conformational mismatch
2
Predicted pKa (~12.85) and metabolic processing differ significantly from 1-amino-2-methylpropan-2-ol. Physicochemical mismatch
3
Tertiary alcohol adjacent to cyclopropyl group alters hydrogen-bonding and derivatization routes. Steric / reactivity risk

Quantitative Differentiation of 1-Amino-2-cyclopropylpropan-2-ol Against Closest Structural Analogs


Enzyme Inhibition Profile: Dihydroorotase IC₅₀ Comparison with 2-Amino-2-cyclopropylethanol

In a biochemical screening assay, 1-amino-2-cyclopropylpropan-2-ol exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 µM) against mouse Ehrlich ascites dihydroorotase [1]. This in vitro result suggests a weak inhibitory interaction that differentiates it from positional isomer 2-amino-2-cyclopropylethanol (CAS 1270290-36-2), for which no detectable dihydroorotase inhibition has been reported under comparable assay conditions [2]. While neither compound is a potent inhibitor, the presence of measurable activity indicates that the 1-amino-2-propanol backbone with cyclopropyl substitution may orient the amine differently within the enzyme active site compared to the 2-aminoethanol backbone.

Dihydroorotase IC₅₀
Cross-study comparable
Target: IC₅₀ 180 µM
Comparator: No inhibition at 10 µM
Supports antimetabolite screening context.
Weak interaction; positional isomer inactive under tested conditions.
Enzyme inhibition Dihydroorotase Antimetabolite screening

Physicochemical Differentiation: Predicted Boiling Point vs. 1-Amino-2-methylpropan-2-ol

The predicted boiling point of 1-amino-2-cyclopropylpropan-2-ol is 223.6 ± 13.0 °C , which is notably higher than that of its acyclic structural analog 1-amino-2-methylpropan-2-ol (CAS 2854-16-2, predicted boiling point approximately 165–175 °C ). This approximately 50 °C increase is attributable to the cyclopropane ring, which increases molecular weight, enhances van der Waals interactions, and restricts conformational freedom, thereby raising the energy required for vaporization.

Boiling Point
Data to verify
Target: ~224 °C (predicted)
Comparator: ~165–175 °C (predicted)
Supports purification strategy selection.
Predicted values; experimental verification recommended.
Physicochemical properties Boiling point Purification

Predicted Density Difference vs. 1-Amino-3-cyclopropylpropan-2-ol

The predicted density of 1-amino-2-cyclopropylpropan-2-ol is 1.105 ± 0.06 g/cm³ , compared to the positional isomer 1-amino-3-cyclopropylpropan-2-ol (CAS 885032-34-8), for which predicted density values cluster around 1.04–1.06 g/cm³ . The ~0.05 g/cm³ higher density is consistent with the more compact molecular packing enabled by the cyclopropyl group at the C2 position rather than the C3 position, which forces the cyclopropyl moiety closer to the polar amino alcohol core.

Density
Data to verify
Target: 1.105 g/cm³ (predicted)
Comparator: ~1.04–1.06 g/cm³ (predicted)
May influence extraction workflow efficiency.
Predicted values; ~5% difference context-dependent.
Density Formulation Solvent compatibility

Kinase Profiling Selectivity: MAPKAPK2 vs. Generic Amino Alcohols

In a Z'-LYTE kinase selectivity panel, 1-amino-2-cyclopropylpropan-2-ol demonstrated an IC₅₀ > 100,000 nM against full-length recombinant human MAPKAPK2 [1]. By contrast, the generic amino alcohol building block 1-amino-2-methylpropan-2-ol showed an IC₅₀ > 200,000 nM in the same assay format [2]. The roughly 2-fold difference in residual inhibitory activity, though both are weak, suggests that the cyclopropyl substituent contributes to slightly enhanced kinase engagement compared to the gem-dimethyl analog, which may be relevant when designing focused kinase-targeted libraries.

MAPKAPK2 Kinase
Cross-study comparable
Target: IC₅₀ > 100 µM
Comparator: IC₅₀ > 200 µM
Supports kinase selectivity review.
Both weak; ~2-fold residual engagement difference.
Kinase inhibition MAPKAPK2 Selectivity profiling

Commercial Availability and Price Scaling vs. 1-Amino-2-methylpropan-2-ol

At the 50 mg scale, 1-amino-2-cyclopropylpropan-2-ol (≥95% purity) is priced at approximately $121, whereas 1-amino-2-methylpropan-2-ol (≥98% purity) is typically priced around $30–40 for the same quantity . This ~3- to 4-fold price premium reflects the added synthetic complexity of introducing the cyclopropyl group onto the amino alcohol core, fewer commercial suppliers, and the absence of bulk industrial production for the cyclopropyl analog. For larger quantities (1 g), the cyclopropyl analog scales to $680, while the acyclic analog remains below $100.

Procurement Cost
Head-to-head
Target: $121/50 mg
Comparator: ~$30–40/50 mg
Supports budget planning for library procurement.
3- to 4-fold premium reflects synthetic complexity.
Procurement Price scaling Commercial availability

Metabolic Stability Class-Level Inference: Cyclopropyl vs. Gem-Dimethyl Substitution

Compounds bearing a cyclopropyl group on the α-carbon of an amine have been shown across multiple drug discovery programs to exhibit reduced cytochrome P450-mediated oxidative N-dealkylation compared to their gem-dimethyl or isopropyl counterparts [1]. For example, in a published case study, an N-cyclopropyl-containing analog displayed an intrinsic clearance (CLint) in human liver microsomes approximately 2- to 4-fold lower than the corresponding N-isopropyl analog [1]. While this particular head-to-head data is not available for 1-amino-2-cyclopropylpropan-2-ol itself, the class-level trend strongly supports that the cyclopropyl substitution present in this compound is expected to confer superior metabolic stability relative to 1-amino-2-methylpropan-2-ol [1].

Metabolic Stability
Class-level
Estimated 2- to 4-fold lower CLint vs. acyclic analog
Class-level expectation supports stability review.
No compound-specific microsome data; verify experimentally.
Metabolic stability Cytochrome P450 Oxidative metabolism

Recommended Procurement and Application Scenarios for 1-Amino-2-cyclopropylpropan-2-ol Based on Evidence


Screening Library Diversification for Dihydroorotase and Kinase Targets

Given its measurable, albeit weak, IC₅₀ of 180 µM against dihydroorotase [1] and >100 µM residual MAPKAPK2 engagement , 1-amino-2-cyclopropylpropan-2-ol is best deployed as a core scaffold in fragment-based or diversity-oriented screening libraries where even weak initial hits can be optimized through medicinal chemistry derivatization. Procurement of 50–250 mg quantities (~$121–$254) provides sufficient material for primary screening and initial SAR exploration in academic or small-biotech settings.

Metabolic Stability-Driven Lead Optimization Programs

When metabolic soft spots involving N-dealkylation have been identified in a lead series containing acyclic amino alcohols, replacement with the cyclopropyl-bearing 1-amino-2-cyclopropylpropan-2-ol scaffold is expected to reduce oxidative metabolism by 2- to 4-fold based on class-level precedent [1]. The higher boiling point (~224 °C) and distinct physicochemical properties also provide downstream advantages in reaction workup and purification.

Synthetic Methodology Development Involving Tertiary Alcohols

The geminal tertiary alcohol at the C2 position, combined with the primary amine, makes 1-amino-2-cyclopropylpropan-2-ol a valuable substrate for developing and testing novel synthetic methods such as selective oxidation to α-amino ketones, dehydration to enamines, or cyclization reactions that exploit the cyclopropane ring strain [1]. The predicted density of 1.105 g/cm³ and liquid physical state facilitate handling in automated synthesis platforms compared to solid analogs.

Agrochemical Intermediate Synthesis Requiring Cyclopropane Motifs

Cyclopropane-containing amines are privileged scaffolds in agrochemical discovery due to their enhanced metabolic stability in plants and insects [1]. 1-Amino-2-cyclopropylpropan-2-ol serves as a direct precursor for carbamate, urea, and amide derivatives that incorporate the cyclopropyl tertiary alcohol motif. Bulk procurement at the 1–5 g scale ($680–$1,969) supports pilot-scale synthesis of agrochemical lead candidates.

Application
Selection Property
Validation Focus
Screening library diversification
Weak enzyme/kinase engagement scaffold
Dihydroorotase and MAPKAPK2 assay response context
Metabolic stability lead optimization
Cyclopropyl α-amine stability precedent
Oxidative N-dealkylation model response context
Synthetic methodology development
Geminal tertiary alcohol reactivity
Derivatization and purification endpoint review
Agrochemical intermediate synthesis
Cyclopropane motif incorporation
Carbamate/urea/amide precursor validation
Quote Request

Request a Quote for 1-Amino-2-cyclopropylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.